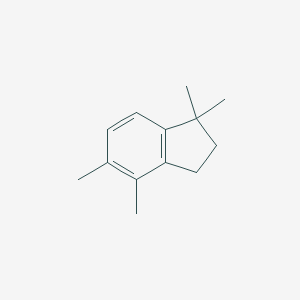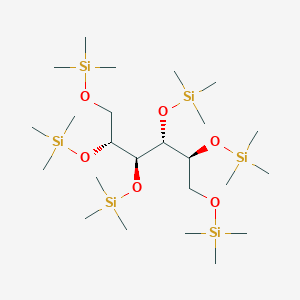
Trimetilsilildulcitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyldulcitol is a derivative of dulcitol, a sugar alcohol. It is characterized by the presence of six trimethylsilyl groups attached to the hydroxyl groups of dulcitol. The empirical formula of Trimethylsilyldulcitol is C24H62O6Si6, and it has a molecular weight of 615.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
Trimethylsilyldulcitol has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of Trimethylsilyldulcitol, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyldulcitol primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under suitable conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by other groups using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Oxidation and Reduction:
Major Products Formed: The major products formed from the substitution reactions of Trimethylsilyldulcitol are typically the corresponding hydroxyl derivatives, where the trimethylsilyl groups are replaced by hydroxyl groups .
Mecanismo De Acción
The mechanism of action of Trimethylsilyldulcitol involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the substitution of trimethylsilyl groups with other functional groups . The compound’s effects are primarily mediated through its ability to protect hydroxyl groups and facilitate specific chemical reactions .
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used in similar silylation reactions but lacks the sugar alcohol backbone of Trimethylsilyldulcitol.
Trimethylsilyl cyanide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: Trimethylsilyldulcitol is unique due to its combination of a sugar alcohol backbone with multiple trimethylsilyl groups. This structure provides it with distinct properties, making it particularly useful in carbohydrate chemistry and the protection of hydroxyl groups during synthesis .
Propiedades
IUPAC Name |
trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-NVPYSNMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550675 |
Source


|
| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18919-39-6 |
Source


|
| Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)
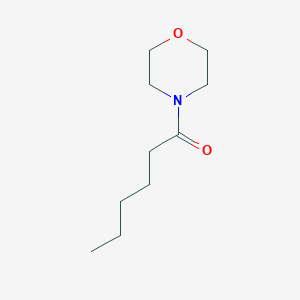
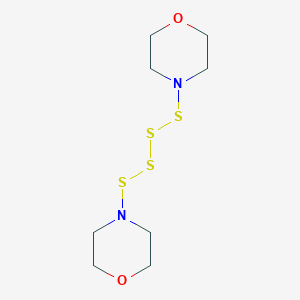


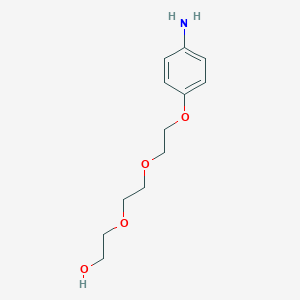
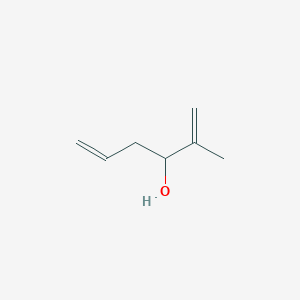
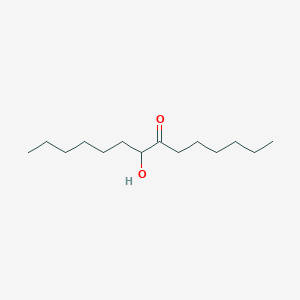
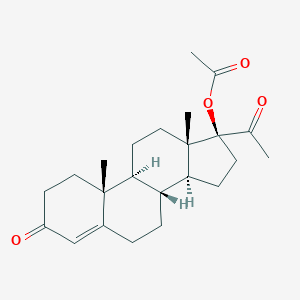

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
